Methyl 5-(fluorosulfonyl)picolinate

Beschreibung

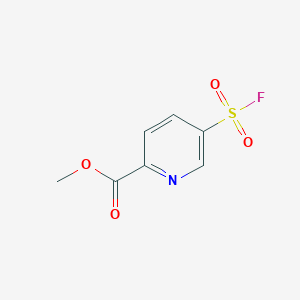

Methyl 5-(fluorosulfonyl)picolinate is a specialized picolinate derivative featuring a fluorosulfonyl (-SO₂F) group at the 5-position of the pyridine ring. This functional group imparts unique electronic and reactive properties, making the compound valuable in synthetic chemistry, particularly in cross-coupling reactions, catalysis, and materials science.

Eigenschaften

Molekularformel |

C7H6FNO4S |

|---|---|

Molekulargewicht |

219.19 g/mol |

IUPAC-Name |

methyl 5-fluorosulfonylpyridine-2-carboxylate |

InChI |

InChI=1S/C7H6FNO4S/c1-13-7(10)6-3-2-5(4-9-6)14(8,11)12/h2-4H,1H3 |

InChI-Schlüssel |

RHRQOISKKIORIS-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=NC=C(C=C1)S(=O)(=O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(fluorosulfonyl)picolinate typically involves the introduction of the fluorosulfonyl group into the picolinate structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and allows for the incorporation of the fluorosulfonyl group into a wide range of complex molecules .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorosulfonylation reactions using specialized equipment to handle the reactive intermediates and ensure safety. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 5-(fluorosulfonyl)picolinate can undergo various chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would be required.

Addition Reactions: The double bonds in the pyridine ring can undergo addition reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions may involve the use of bases or acids to facilitate the reaction.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(fluorosulfonyl)picolinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

Wirkmechanismus

The mechanism by which Methyl 5-(fluorosulfonyl)picolinate exerts its effects is largely dependent on the specific application. In chemical reactions, the fluorosulfonyl group acts as an electrophilic center, facilitating various substitution and addition reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent modification or non-covalent interactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Similar Compounds

2.1. Methyl 5-(methylsulfonyl)picolinate

- Structural Similarity : Shares the picolinate core and a sulfonyl group at the 5-position but substitutes fluorine with a methyl group (-SO₂CH₃).

- Reactivity : The methylsulfonyl group is less electronegative than fluorosulfonyl, reducing its leaving-group ability in nucleophilic substitutions. This difference impacts its utility in Suzuki or Buchwald-Hartwig reactions.

- Applications : Methylsulfonyl derivatives are often intermediates in pharmaceuticals (e.g., kinase inhibitors) due to their stability and moderate reactivity .

2.2. Brominated Picolinates (e.g., Methyl 5-bromopicolinate)

- Structural Similarity : Bromine at the 5-position instead of fluorosulfonyl.

- Reactivity : Bromine is a superior leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). However, fluorosulfonyl groups enable dual functionality (leaving group and directing group).

- Synthetic Challenges : Brominated analogs like Methyl 5-(bromomethyl)picolinate show lower yields (~66%) due to steric hindrance and side reactions .

2.3. Fluorinated Picolinates (e.g., Methyl 5-fluoro-3-methylpicolinate)

- Structural Similarity : Fluorine substituents but lack the sulfonyl group.

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilic substitution reactivity. However, the absence of a sulfonyl group limits applications in coordination chemistry .

2.4. Coordination Chemistry Analogs (e.g., Lanthanoid CPA²− Complexes)

- Structural Similarity : Picolinate-based ligands with carboxyphenyl groups.

- Functional Differences : Fluorosulfonyl groups may enhance Lewis acidity and ligand-metal binding compared to carboxylate groups, influencing luminescence or sensing properties in coordination polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.